
3-(Bromomethyl)phenol
Overview
Description
Molecular Formula: C₇H₇BrO CAS No.: 74597-04-9 Structure: A phenol ring substituted with a bromomethyl group (-CH₂Br) at the meta (3rd) position (Figure 1). Key Properties:
- Reactivity: High due to the bromine atom, enabling nucleophilic substitution (e.g., Suzuki coupling, alkylation) .
- Biological Activity: Exhibits antimicrobial (against E. coli and S. aureus) and cytotoxic properties .
- Applications: Intermediate in organic synthesis, polymer chemistry, drug development, and biochemical assays .
Preparation Methods
Direct Bromination of 3-Methylphenol (m-Cresol)
Reaction Overview
The bromination of m-cresol (3-methylphenol) represents a classical electrophilic aromatic substitution (EAS) approach. This method selectively targets the methyl group adjacent to the phenolic hydroxyl, yielding 3-(bromomethyl)phenol.
Reagents and Conditions
- Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
- Brominating Agent : Bromine (Br₂)
- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
- Temperature : 0–25°C (controlled to minimize polybromination)
Mechanism
- Generation of Electrophile : FeBr₃ polarizes Br₂, forming Br⁺.
- Electrophilic Attack : Br⁺ abstracts a hydrogen from the methyl group, forming a benzyl carbocation.
- Bromide Incorporation : Bromide ion (Br⁻) attacks the carbocation, completing the substitution.
Performance Metrics
Parameter | Value |
---|---|
Yield | 60–75% |
Purity | ≥90% (after distillation) |
Selectivity | Moderate (competing ring bromination) |
Limitations : Requires careful temperature control to avoid di- or tri-brominated byproducts.
Phosphorus Tribromide (PBr₃)-Mediated Synthesis
Reaction Overview
This method converts 3-hydroxybenzyl alcohol to this compound via nucleophilic substitution, exploiting the reactivity of PBr₃ with primary alcohols.
Reagents and Conditions
- Reagent : PBr₃ (1.2–1.5 equiv)
- Solvent : Anhydrous pyridine or acetonitrile
- Temperature : 0°C → room temperature (RT)
Mechanism
- Activation : PBr₃ reacts with the alcohol, forming a bromophosphite intermediate.
- Substitution : Bromide displaces the hydroxyl group via an SN2 mechanism, yielding the bromide.
Performance Metrics
Parameter | Value |
---|---|
Yield | 85–92% |
Purity | ≥95% (crystallization) |
Scalability | Suitable for industrial production |
Advantages : High regioselectivity and minimal side reactions.
Radical Bromination Using N-Bromosuccinimide (NBS)
Reaction Overview
Radical-initiated bromination selectively targets benzylic positions under mild conditions, avoiding harsh reagents.
Reagents and Conditions
- Brominating Agent : NBS (1.1 equiv)
- Initiator : Dibenzoyl peroxide (0.1 equiv)
- Solvent : CCl₄ or DCM
- Temperature : Reflux (60–80°C)
Mechanism
- Radical Initiation : Dibenzoyl peroxide decomposes to generate phenyl radicals.
- Hydrogen Abstraction : Radicals abstract a hydrogen from the methyl group, forming a benzyl radical.
- Bromine Transfer : NBS donates Br·, yielding the bromide.
Performance Metrics
Parameter | Value |
---|---|
Yield | 70–80% |
Selectivity | High (no ring bromination) |
Safety | Avoids toxic Br₂ gas |
Applications : Preferred for lab-scale synthesis due to controllability.
Comparative Analysis of Methods
Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct Bromination | 60–75 | Moderate | Industrial | High |
PBr₃-Mediated | 85–92 | High | Industrial | Moderate |
NBS Radical | 70–80 | High | Lab-scale | Low |
Key Observations :
- PBr₃-Mediated Synthesis offers the best balance of yield and scalability.
- NBS Radical Bromination is ideal for small-scale applications requiring high selectivity.
Industrial-Scale Optimization
Case Study: Continuous Flow Reactor Design
A patent (CN111018678A) highlights a continuous flow system for bromomethylation, achieving:
Process Parameters
Parameter | Value |
---|---|
Temperature | 50°C |
Pressure | 1–2 atm |
Catalyst Loading | 2% FeBr₃ |
Scientific Research Applications
3-(Bromomethyl)phenol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)phenol involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This reactivity is exploited in the design of molecules that target specific biological pathways or chemical processes .
Comparison with Similar Compounds
Halogen-Substituted Phenols
3-Chloromethylphenol
- Structure : Chlorine replaces bromine in the bromomethyl group.
- Reactivity : Less reactive than bromine due to weaker C-Cl bond (bond energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol).
- Biological Activity: Antimicrobial but less potent than 3-(Bromomethyl)phenol .
4-(Bromomethyl)phenol
- Structure : Bromomethyl group at the para (4th) position.
- Reactivity : Steric and electronic differences alter reaction pathways. Para substitution may reduce steric hindrance in cross-coupling reactions compared to the meta isomer .
- Applications : Used in specialty polymers but less common in drug synthesis due to positional effects on bioactivity .
Functional Group Variants
3-(Azidomethyl)phenol
- Structure : Azido group (-N₃) replaces bromine.
- Reactivity : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Applications: Probe development in biochemical assays, contrasting with this compound’s role in nucleophilic substitution .
3-(Aminomethyl)-2-bromophenol
- Structure: Aminomethyl (-CH₂NH₂) and bromine groups at adjacent positions.
- Reactivity : Dual functionality enables diverse reactions (e.g., Schiff base formation with the amine, substitution via bromine) .
- Biological Activity: Potential in targeted drug delivery due to amine-mediated interactions, unlike this compound’s broad reactivity .
Positional and Structural Isomers
3-Bromo-2-fluoro-5-(trifluoromethyl)phenol
- Structure : Additional fluorine and trifluoromethyl (-CF₃) groups.
- Reactivity : Enhanced acidity (pKa ~4–5) due to electron-withdrawing -CF₃, enabling deprotonation in mild conditions. Bromine and fluorine synergistically increase lipophilicity .
- Applications: Superior metabolic stability in medicinal chemistry compared to this compound .
3-Methylphenol (m-Cresol)
- Structure : Methyl (-CH₃) instead of bromomethyl.
- Reactivity : Lacks halogen-driven substitution; undergoes electrophilic aromatic substitution or oxidation.
- Biological Activity : Antioxidant properties, contrasting with the cytotoxicity of brominated analogs .
Comparative Data Table
Compound | Substituents | Position | Reactivity Highlights | Key Applications |
---|---|---|---|---|
This compound | -CH₂Br | meta | Nucleophilic substitution, antimicrobial | Drug intermediates, polymers |
3-Chloromethylphenol | -CH₂Cl | meta | Moderate substitution, less potent | Antimicrobial agents |
4-(Bromomethyl)phenol | -CH₂Br | para | Lower steric hindrance | Specialty polymers |
3-(Azidomethyl)phenol | -CH₂N₃ | meta | Click chemistry | Bioconjugation probes |
3-Bromo-2-fluoro-5-(CF₃)phenol | -Br, -F, -CF₃ | meta | High acidity, lipophilicity | Drug candidates |
Biological Activity
3-(Bromomethyl)phenol, with the molecular formula C7H7BrO, is an organic compound that has garnered attention for its diverse biological activities. This compound features a bromomethyl group attached to a phenolic ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Reactivity:
this compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to act as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. The compound can react with various nucleophiles such as hydroxides, amines, and alkoxides, facilitating its use in biochemical assays and drug development .
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Its reactivity allows it to modify proteins and nucleic acids, potentially leading to changes in cellular functions. For instance, studies suggest that compounds derived from this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.
Biological Activities
Antimicrobial Activity:
Research has demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential:
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy. The exact pathways through which it exerts these effects remain an area of active research .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Aryl halide | Antimicrobial, cytotoxic |
3-Chloromethylphenol | Aryl halide | Antimicrobial (less potent than bromine derivative) |
3-Methylphenol (m-Cresol) | Aryl alcohol | Antioxidant properties |
Case Studies and Research Findings
- Antimicrobial Studies:
- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assays:
- In vitro assays on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. This suggests that further exploration into its anticancer mechanisms could yield promising therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 3-(Bromomethyl)phenol, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via bromination of 3-methylphenol using brominating agents (e.g., Br₂ with FeBr₃) or by reacting 3-hydroxybenzyl alcohol with phosphorus tribromide (PBr₃) in anhydrous solvents like pyridine . Key factors include temperature control (0–25°C) and stoichiometric ratios to minimize di-substitution byproducts. Purification typically involves column chromatography or recrystallization.
- Characterization : Confirmation of structure requires ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br) and FT-IR (C-Br stretch ~550 cm⁻¹) .
Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?
- Approach : Meta-substitution is confirmed via NOESY NMR (no coupling between -CH₂Br and phenolic -OH protons) and mass spectrometry (m/z = 201 [M+H]⁺). X-ray crystallography provides definitive spatial confirmation .
Q. What are the key reactive sites in this compound for further functionalization in organic synthesis?
- Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the phenolic -OH can be alkylated or acylated. Electrophilic aromatic substitution is hindered due to electron-withdrawing -CH₂Br .
Q. What mechanisms underlie the antimicrobial activity of this compound?
- Hypothesis : The bromomethyl group disrupts bacterial membranes via covalent interactions with thiol groups in proteins, while the phenol moiety inhibits ATP-dependent enzymes. Synergistic effects with antibiotics are attributed to efflux pump inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?
- Experimental Design : Use a molar ratio of 3-methylphenol:Br₂ = 1:1.1 in FeBr₃ at 0°C, monitored by TLC. Kinetic control via slow addition of Br₂ reduces over-bromination. Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .
Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?
- Analysis : Variability may arise from cell-specific uptake mechanisms (e.g., ABC transporter expression) or redox environments affecting bromomethyl reactivity. Dose-response studies with ROS scavengers (e.g., NAC) can clarify mechanisms .
Q. How should researchers handle this compound to prevent degradation during long-term storage?
Properties
IUPAC Name |
3-(bromomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQONOCFAYZOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548111 | |
Record name | 3-(Bromomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74597-04-9 | |
Record name | 3-(Bromomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BROMOMETHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.